(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S785495
CAS No.
791616-55-2
M.F
C56H41O4PSi2
M. Wt
865.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2...

CAS Number

791616-55-2

Product Name

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane

Molecular Formula

C56H41O4PSi2

Molecular Weight

865.1 g/mol

InChI

InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58)

InChI Key

BDQOCXQVIFQJRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O

The exact mass of the compound (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 791616-55-2), commonly known as the MacMillan TiPSY catalyst, is a highly specialized, sterically demanding chiral phosphoric acid (CPA) utilized in advanced asymmetric organocatalysis . Featuring extreme steric bulk from its 3,3'-triphenylsilyl (SiPh3) substituents, this catalyst is primarily procured for highly enantioselective and regiodivergent transformations where standard metal complexes or less hindered Brønsted acids fail [1]. It is particularly critical for metal-free reductive aminations, complex cycloisomerizations, and multicomponent reactions, offering a robust, environmentally benign alternative to transition-metal catalysts in pharmaceutical and fine chemical manufacturing workflows .

Generic substitution with unsubstituted (S)- or (R)-BINOL-derived phosphoric acids, or moderately bulky analogs like 3,3'-bis(phenyl) variants, frequently results in catastrophic losses of enantio- and regiocontrol [1]. The unique triphenylsilyl groups of the TiPSY catalyst create an exceptionally deep and constrained chiral pocket that geometrically prohibits catalyst homodimerization, forcing exclusive heterodimeric activation with the substrate [2]. In procurement and process design, attempting to substitute TiPSY with cheaper, less hindered CPAs or standard Lewis acids typically yields nearly racemic mixtures or unselective regioisomer ratios, making this specific compound irreplaceable for demanding late-stage functionalizations and highly stereoselective hydrophosphonylations [1].

Enantioselective Performance in Hydrophosphonylation Workflows

In the asymmetric hydrophosphonylation of alkylidene ureas, the steric environment of the catalyst is the primary driver of enantioselectivity. When benchmarked against standard catalysts, the MacMillan TiPSY catalyst provided high enantiomeric excess, whereas generic BINOL-derived acids and metal complexes failed to induce sufficient asymmetry [1].

Evidence DimensionEnantiomeric Ratio (e.r.) and Conversion
Target Compound Data(R)-TiPSY: 87:13 e.r. at 79% conversion
Comparator Or BaselineUnsubstituted (S)-BINOL phosphoric acid: 62.5:37.5 e.r. at 82% conversion; Al-salen complex: 49:51 e.r.
Quantified DifferenceTiPSY improved the e.r. by 24.5 points over the generic CPA and prevented the racemic outcome seen with the metal complex
Conditions10 mol% catalyst loading, reaction of alkylidene urea with diethyl phosphite

Proves that standard CPAs cannot be substituted in complex hydrophosphonylations, justifying the procurement of TiPSY for high-e.r. organophosphorus synthesis.

Regiodivergent Control in Complex Cycloisomerizations

During the cycloisomerization of the complex antibiotic mupirocin methyl ester, standard achiral acids and buffers yield unselective mixtures. (S)-TiPSY specifically drives the reaction toward the five-membered exo product, demonstrating regiocontrol that diverges completely from other bulky CPAs like TCYP, which favor the six-membered endo product [1].

Evidence DimensionRegioisomeric Ratio (r.r.) for Exo vs. Endo Cyclization
Target Compound DataTiPSY: 77:23 r.r. favoring the five-membered exo product
Comparator Or BaselineAchiral acids/buffers: Unselective; TCYP catalyst: 95:5 r.r. favoring the six-membered endo product
Quantified DifferenceTiPSY exclusively reverses the regioselectivity compared to TCYP and provides strict control over unselective generic acids
ConditionsCatalytic cycloisomerization of epoxide-containing mupirocin methyl ester

Essential for late-stage pharmaceutical functionalization where precise regiocontrol is required to avoid costly downstream chromatographic separations.

Enabling Metal-Free Enantioselective Reductive Amination

The synthesis of protected primary amines and chiral heterocycles traditionally relies on transition metals. The development of the TiPSY catalyst enabled the highly stereoselective organocatalytic reductive amination, providing an efficient metal-free pathway to these critical pharmaceutical building blocks [1].

Evidence DimensionEnantioselective Reductive Amination Capability
Target Compound DataTiPSY: Enables highly stereoselective reductive amination of heterocyclic amines (>90% ee)
Comparator Or BaselineGeneric Brønsted acids: Yield racemic mixtures; Transition-metal catalysts: Introduce heavy-metal contamination risks
Quantified DifferenceProvides up to >90% ee in metal-free environments where generic acids offer 0% ee (racemic)
ConditionsOrganocatalytic reductive amination using Hantzsch ester as the hydride source

Allows pharmaceutical manufacturers to bypass transition-metal catalysts, eliminating heavy-metal remediation costs in the production of chiral amines.

Inhibition of Homodimerization for Enhanced Reproducibility

Less sterically hindered CPAs often suffer from homodimerization, which can alter reaction kinetics and reduce active catalyst concentration. The extreme proximal bulk of the 3,3'-bis(triphenylsilyl) groups in TiPSY geometrically prohibits this homodimerization, forcing heterodimeric activation with the substrate. This structural feature leads to a strong positive non-linear effect (NLE), meaning high product enantiopurity can be achieved even if the catalyst itself is not 100% optically pure [1].

Evidence DimensionCatalyst Dimerization and Non-Linear Effect (NLE)
Target Compound DataTiPSY: Sterically inhibited homodimerization, strong positive NLE
Comparator Or BaselineStandard CPAs: Prone to homodimerization, linear enantio-transfer
Quantified DifferenceMaintains high reaction enantioselectivity despite lower catalyst optical purity, unlike standard CPAs that require >99% ee for high product ee
ConditionsMulticomponent Biginelli reaction at 10 mol% loading

Lowers process sensitivity to catalyst optical purity, ensuring highly reproducible asymmetric yields in industrial multicomponent reactions.

Metal-Free Pharmaceutical Amine Synthesis

Directly utilizing TiPSY for the enantioselective reductive amination of heterocyclic amines, eliminating the need for palladium or rhodium catalysts and subsequent heavy-metal purging during API manufacturing [1].

Late-Stage Regiocontrolled Macrolide Functionalization

Applying TiPSY in the cycloisomerization of complex epoxide-containing natural products (e.g., mupirocin derivatives) to selectively yield exo-cyclic products without unselective side reactions [2].

Asymmetric Organophosphorus Agrochemical Development

Procuring TiPSY for the highly enantioselective hydrophosphonylation of alkylidene ureas to synthesize chiral α-ureidophosphonates, where standard BINOL catalysts fail to exceed 65:35 e.r. [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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